

Spectroscopic Profile of Pure Carthamone: A Technical Guide

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Compound of Interest

Compound Name: Carthamone

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This technical guide provides a comprehensive overview of the spectroscopic data available for pure **carthamone**, the primary red pigment isolated from the flowers of *Carthamus tinctorius* L. The information presented herein is intended to serve as a core reference for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents. This document details the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for **carthamone**, alongside the experimental protocols for its isolation and analysis.

Chemical Structure of Carthamone

Carthamone, also known as carthamin, is a C-glucosyl quinochalcone. Its complex structure is the basis for its distinct spectroscopic properties.

graph TD; G["**Carthamone**"]; G --> I["https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135565560&t=l", label=""]; I --> G;

Figure 1: Chemical Structure of **Carthamone**

Spectroscopic Data

The following sections summarize the key spectroscopic data for pure **carthamone**. For ease of comparison, all quantitative data are presented in structured tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the ^1H and ^{13}C NMR spectra of carthamin potassium salt was achieved by Sasaki and Takahashi (2021). The data were recorded on a JEOL ECA-500 spectrometer in deuterated dimethyl sulfoxide (DMSO-d_6) at 30 °C.

Table 1: ^1H NMR Spectroscopic Data for **Carthamone** Potassium Salt (500 MHz, DMSO-d_6)[1]

Chemical Shift (δ) ppm	Multiplicity	Assignment
18.89	s	4-OH
9.90	s	4'-OH
8.28	s	H-16
7.55	d (8.5)	H-2', H-6'
7.51	d (8.5)	H-2'', H-6''
7.34	s	H-15
6.87	d (8.5)	H-3', H-5'
6.87	d (8.5)	H-3'', H-5''
4.97	d (4.5)	G-4-OH
4.77	d (5.0)	G-2-OH
4.67	d (5.0)	G'-2-OH
4.64	t (5.5)	G-6-OH
4.36	t (5.5)	G'-6-OH
3.81	d (11.0)	G-1
3.72	m	G-6a
3.46	m	G-6b, G-5
3.33	m	G-3
3.09	m	G-2, G-4
2.97	m	H-1, H-5

Table 2: ^{13}C NMR Spectroscopic Data for **Carthamone** Potassium Salt (125 MHz, DMSO- d_6)[1]

Chemical Shift (δ) ppm	Assignment
196.4	C-11
191.5	C-9
182.2	C-4
181.2	C-2
160.7	C-4'
157.9	C-4''
145.4	C-16
141.5	C-15
131.7	C-2', C-6'
131.6	C-2'', C-6''
126.7	C-1'
126.6	C-1''
116.1	C-3', C-5'
115.8	C-3'', C-5''
111.4	C-14
109.8	C-12
103.5	C-6
100.9	C-10
90.3	C-3
81.7	G-5
79.2	G-3
77.8	G-1
71.3	G-2

70.4	G-4
62.4	G-6
46.9	C-1
43.1	C-5

Mass Spectrometry (MS)

Mass spectrometry data for carthamin potassium salt was obtained using nano-electrospray ionization mass spectrometry (NanoESI-MS).

Table 3: Mass Spectrometry Data for **Carthamone** Potassium Salt[1]

Parameter	Value
Ionization Mode	Nano-electrospray ionization (negative ion mode not specified, but likely given the structure)
m/z (found)	987.1343
m/z (calculated for C ₄₃ H ₄₁ O ₂₂ K ₂)	987.9698

UV-Visible (UV-Vis) Spectroscopy

Precise UV-Vis spectral data for pure, isolated **carthamone** is not extensively available in the literature. However, the maximum absorption wavelength (λ_{max}) has been reported in various solvents.

Table 4: UV-Visible Absorption Maxima for **Carthamone**

Solvent	λ_{max} (nm)	Reference
Acetone	520	[1]
Dimethylformamide	525-535	
Methanol	Not specified	

Infrared (IR) Spectroscopy

Detailed IR spectra of pure **carthamone** are not readily found in published literature. However, some characteristic absorption bands have been noted for the red pigment from safflower.

Table 5: Characteristic IR Absorption Bands for Safflower Red Pigment

Wavenumber (cm ⁻¹)	Functional Group	Reference
3300-3400	Phenolic O-H stretching	[2]
1585	Aromatic C=O stretching	[2]

Experimental Protocols

Isolation and Purification of Carthamone

A traditional Japanese method, improved by Sasaki and Takahashi (2021), allows for the purification of carthamin potassium salt without the use of column chromatography.[1]

Materials:

- Fermented dried safflower petal tablets (benimoti)
- Natural traditional acidic and alkaline solutions
- Ramie fibers
- Glass plates

Procedure:

- A muddy red precipitate is produced from 100 g of fermented dried safflower petal tablets through a multi-step process (over 12 steps) using natural traditional acidic and alkaline solutions and ramie fibers.
- The resulting precipitate is spread on a glass plate to block light.
- The material is air-dried at room temperature.

- Finally, it is vacuum-dried for five days to yield a red pigment with a green metallic luster.

This method reproducibly yields a high-purity potassium salt of carthamin.

Spectroscopic Analysis

NMR Spectroscopy:

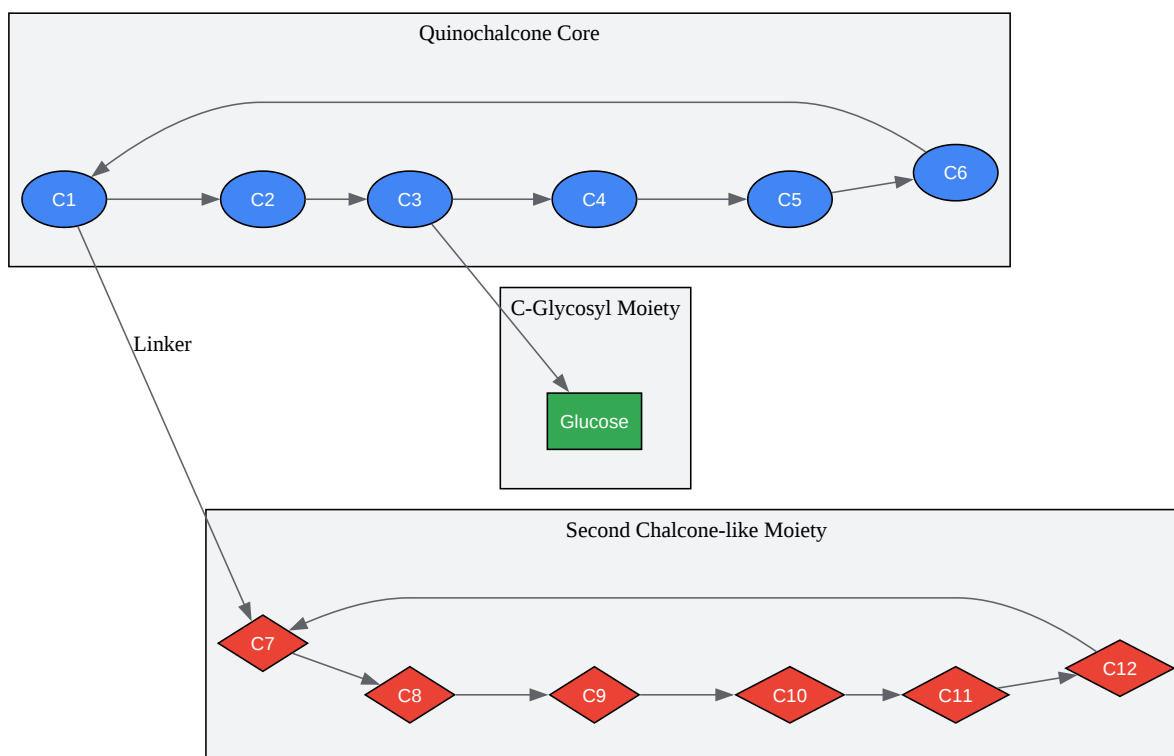
- Instrument: JEOL ECA-500 spectrometer.
- Solvent: Dimethyl sulfoxide- d_6 (DMSO- d_6).
- Temperature: 30 °C.
- Techniques: ^1H NMR, ^{13}C NMR, ^1H - ^1H COSY, HSQC, and HMBC experiments were used for complete signal assignment.

Mass Spectrometry:

- Instrument: Not specified in detail, but a nano-electrospray ionization mass spectrometer was used.
- Method: The purified carthamin potassium salt was analyzed to determine its mass-to-charge ratio.

Visualizations

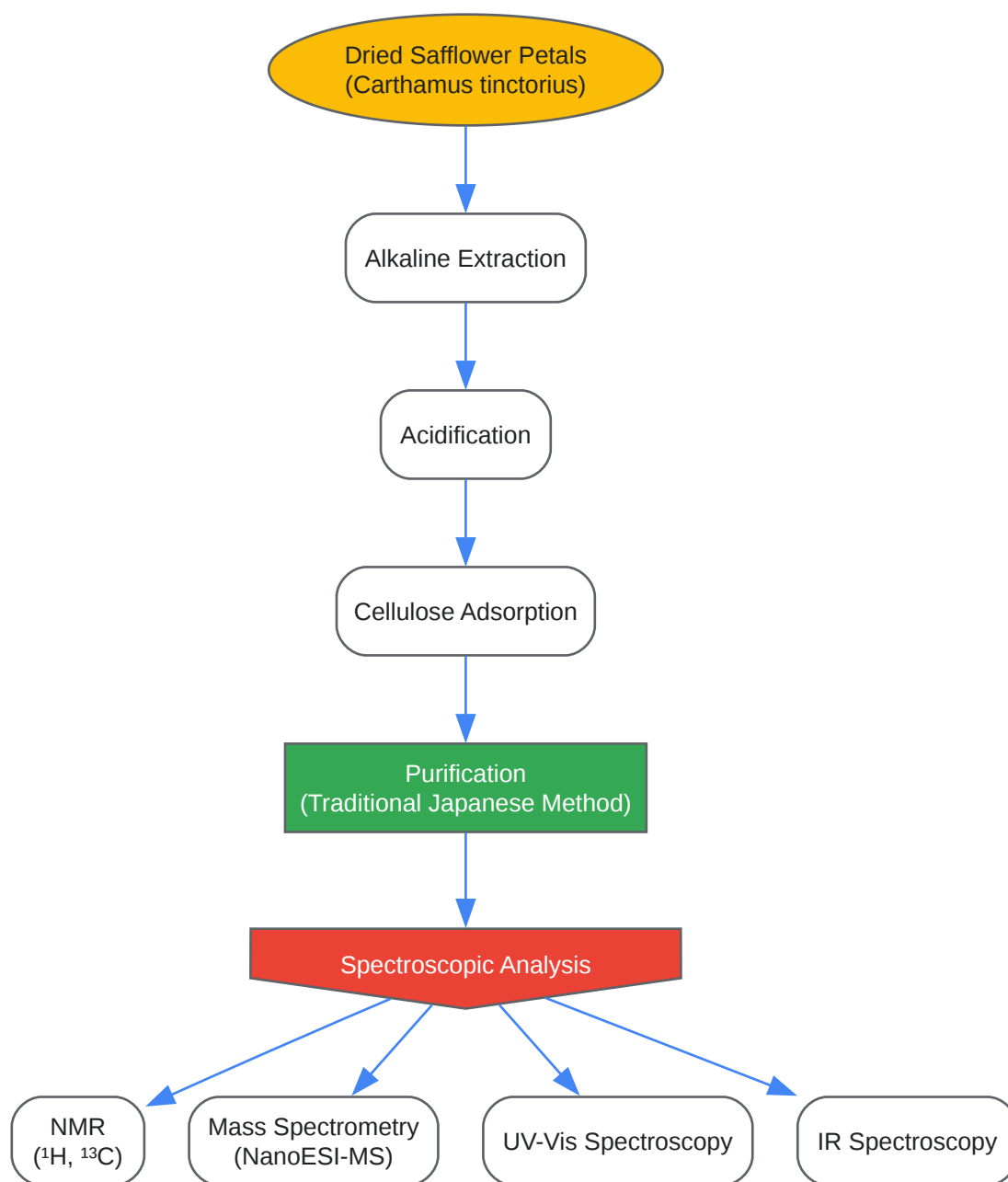
Chemical Structure of Carthamone



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Caption: Simplified logical representation of **Carthamone**'s structure.

Experimental Workflow for Carthamone Analysis



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Caption: General workflow for isolation and analysis of **Carthamone**.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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